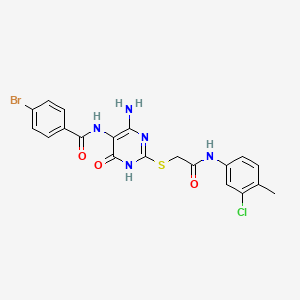
N-(4-amino-2-((2-((3-chloro-4-methylphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-bromobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Compounds with complex structures like the one mentioned often undergo extensive research to explore their potential applications, particularly in medicinal chemistry. Such investigations aim to understand the compound's behavior, reactivity, and possible utility in drug development.
Synthesis Analysis
Synthetic strategies for complex molecules often involve multi-step reactions, starting from simple precursors to gradually build up the desired structure. For example, the synthesis of related compounds involves condensation reactions, cyclization steps, and the introduction of specific functional groups at precise locations on the molecule to achieve the desired activity and properties (Huang et al., 2020).
Molecular Structure Analysis
The molecular structure is crucial for understanding the compound's properties and reactivity. Techniques like X-ray crystallography and density functional theory (DFT) calculations provide detailed insights into the geometry, bond lengths, and angles, facilitating the prediction of molecular behavior. For instance, studies on related molecules utilize DFT to compare optimized geometric bond lengths and angles with X-ray diffraction values, helping to validate theoretical models (Huang et al., 2020).
Applications De Recherche Scientifique
Polymer Synthesis and Characterization : Compounds with similar structural features have been utilized in the synthesis and characterization of novel aromatic polyimides. These materials show excellent solubility in organic solvents and high thermal stability, making them suitable for advanced material applications, such as in electronics and aerospace industries (Butt et al., 2005).
Bioreductive Drug Research : Analogous compounds have been investigated for their selective toxicity towards hypoxic cells, a property leveraged in designing bioreductive drugs for cancer therapy. These studies explore the oxygen-inhibited enzymatic reduction of nitro groups to amines or hydroxylamines, contributing to the compound's selective cytotoxicity (Palmer et al., 1995).
Anticancer Agent Development : Research into compounds with similar molecular frameworks has led to the identification of potential anticancer agents, such as kinesin spindle protein inhibitors. These inhibitors arrest cancer cells in mitosis, leading to cell death, and show promise in the treatment of various cancers (Theoclitou et al., 2011).
Antimicrobial Activity : Compounds bearing structural similarities have been synthesized and evaluated for their antimicrobial properties. Studies have identified molecules with significant inhibitory activity against a range of bacterial and fungal strains, suggesting potential applications in developing new antimicrobial agents (Desai et al., 2013).
Cancer Cell Line Inhibition : Another application involves the use of chemically related compounds in inhibiting the proliferation of various human cancer cell lines, including colon, lung adenocarcinoma, and gastric cancer cell lines. These findings highlight the potential for such compounds in cancer research and therapy development (Huang et al., 2020).
Orientations Futures
Propriétés
IUPAC Name |
N-[4-amino-2-[2-(3-chloro-4-methylanilino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-4-bromobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrClN5O3S/c1-10-2-7-13(8-14(10)22)24-15(28)9-31-20-26-17(23)16(19(30)27-20)25-18(29)11-3-5-12(21)6-4-11/h2-8H,9H2,1H3,(H,24,28)(H,25,29)(H3,23,26,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAJBXHUTDHAZGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NC(=C(C(=O)N2)NC(=O)C3=CC=C(C=C3)Br)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrClN5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7,7-Dimethyl-10-phenyl-5,6,7,8,10,11-hexahydro-9H-pyrido[3,2-b][1,4]benzodiazepin-9-one](/img/structure/B2488235.png)
![(2E)-3-[(5-fluoro-2-methylphenyl)amino]-2-{4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl}prop-2-enenitrile](/img/structure/B2488237.png)

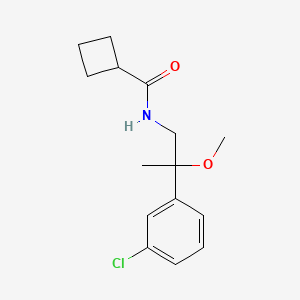
![1-Spiro[6,7-dihydro-1H-imidazo[4,5-c]pyridine-4,1'-cyclohexane]-5-ylprop-2-en-1-one](/img/structure/B2488242.png)
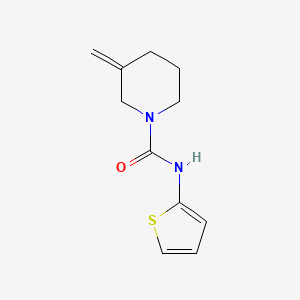
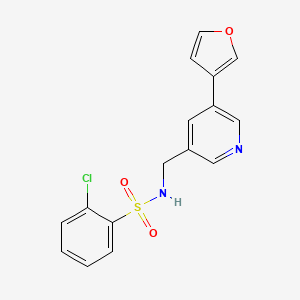
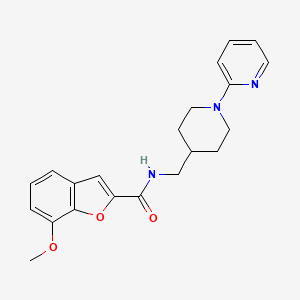

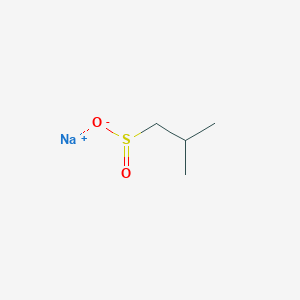
![2-(furan-3-carboxamido)-N-(2-methoxyphenyl)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide](/img/structure/B2488252.png)


